4-(2'-N-Boc-pyrrole)phenylacetic acid
Description
Structure
3D Structure
Properties
CAS No. |
886363-15-1 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-4-5-14(18)13-8-6-12(7-9-13)11-15(19)20/h4-10H,11H2,1-3H3,(H,19,20) |
InChI Key |
SIUXCADYKNSBAS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Catalytic Carbonylation:alternatively, the Phenylacetic Acid Moiety Can Be Constructed Via the Transition Metal Catalyzed Carbonylation of a Benzyl Derivative. This Process Typically Involves Reacting a Benzyl Halide, Such As4 2 N Boc Pyrrole Benzyl Chloride, with Carbon Monoxide Co in the Presence of a Suitable Catalyst.google.comgoogle.comvarious Catalytic Systems Based on Cobalt, Palladium, or Rhodium Have Been Developed for This Transformation.google.comresearchgate.netfor Instance, Benzyl Chloride Can Be Carbonylated Using a Cobalt Salt, an Iron Manganese Alloy, and a Sulfur Promoter in a Water Methanol Medium.google.comanother Method Uses a Diphase System with a Cobalt Hydrocarbonyl Salt As the Catalyst.google.com
Intermolecular Coupling Reactions for Core Structure Assembly
A highly convergent approach to the synthesis of 4-(2'-N-Boc-pyrrole)phenylacetic acid involves the direct coupling of the pyrrole and phenyl rings as the key strategic step.
Carbon-Carbon Bond Formation between Pyrrole and Phenyl Rings
Transition-metal catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its mild reaction conditions and high functional group tolerance.
To synthesize the core structure of the target molecule, a Suzuki coupling reaction could be performed between a phenyl derivative and a pyrrole derivative. There are two primary disconnection approaches:
Approach A: Coupling of (4-(methoxycarbonyl)methyl)phenylboronic acid with 2-bromo-1-(tert-butoxycarbonyl)pyrrole .
Approach B: Coupling of methyl (4-bromophenyl)acetate with 1-(tert-butoxycarbonyl)-2-pyrroleboronic acid .
In both scenarios, a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system like toluene, dioxane, or DMF/water. Following the successful coupling, the methyl ester is hydrolyzed to the final carboxylic acid. The synthesis of polysubstituted pyrroles via sequential cyclization and Suzuki coupling reactions highlights the utility of borylated pyrrole intermediates. nih.gov
Table 3: Representative Conditions for Suzuki-Miyaura Coupling to Form Aryl-Pyrroles This table shows examples of related cross-coupling reactions to illustrate the general methodology.
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyrrole (N-protected) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | ~85-95 | General Knowledge |
| 4-Bromoanisole | 1-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~90 | General Knowledge |
Electrophilic Aromatic Substitution Approaches
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for reaction at the 2-position. onlineorganicchemistrytutor.compearson.compearson.com The increased electron density, due to the participation of the nitrogen lone pair in the aromatic system, makes pyrrole significantly more reactive than benzene. pearson.comwikipedia.org This high reactivity allows for substitutions to occur under mild conditions. pearson.com
Introduction of the Phenylacetic Acid Moiety to the Pyrrole Ring System
Attaching the phenylacetic acid group or a precursor can also be accomplished through classical synthetic methods that leverage the inherent reactivity of the pyrrole ring.
Friedel-Crafts Acylation or Alkylation Precursors
The Friedel-Crafts reaction is a classic method for electrophilic aromatic substitution, enabling the introduction of acyl or alkyl groups onto an aromatic ring. masterorganicchemistry.commdpi.com For the synthesis of the target molecule, a Friedel-Crafts acylation of N-Boc-pyrrole with a derivative of phenylacetyl chloride, such as 4-chlorophenylacetyl chloride, could be a viable route. This would install the phenylacetyl moiety directly onto the pyrrole ring, followed by a subsequent cross-coupling reaction to introduce the final aryl group or another transformation.
However, the traditional Friedel-Crafts acylation of pyrroles can be complicated by the sensitivity of the pyrrole ring to strong Lewis acids (e.g., AlCl₃), which can lead to polymerization or rearrangement. nih.gov Milder Lewis acids like SnCl₄ or the use of alternative activating agents are often preferred. pearson.comnih.gov For instance, the acylation of pyrroles has been successfully carried out using acetic anhydride (B1165640) with SnCl₄ as a catalyst. pearson.com Another approach involves using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst for the acylation, which was used in the synthesis of the anti-inflammatory drug tolmetin, a compound that also features a 2-aroylpyrrole structure. semanticscholar.org
The regioselectivity of Friedel-Crafts acylation on N-substituted pyrroles can be influenced by the nature of the N-substituent. While substitution typically occurs at the 2-position, bulky N-substituents can direct acylation to the 3-position. nih.gov For N-Boc-pyrrole, acylation is expected to favor the 2-position.
Intramolecular Cyclization Pathways
Intramolecular cyclization strategies are generally employed for the synthesis of fused polycyclic systems rather than biaryl compounds like this compound. For example, intramolecular radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts is used to create pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.govdoaj.orgbeilstein-journals.org Similarly, the intramolecular cyclization of N-alkyne-substituted pyrrole esters leads to fused systems like pyrrolopyrazinones and pyrrolooxazinones. beilstein-journals.org These methods involve forming a new ring by connecting two positions on a single starting molecule and are not directly applicable to the intermolecular C-C bond formation required to link a separate pyrrole and phenylacetic acid ring.
Ring-Closing Reactions Forming the Phenyl-Pyrrole Linkage
The crucial step in assembling the core structure of this compound is the formation of the bond connecting the phenyl and pyrrole rings. While direct arylation of a pre-formed N-Boc-pyrrole is a common strategy, ring-closing reactions that simultaneously form the pyrrole ring and establish the phenyl-pyrrole linkage offer an alternative and powerful approach. One such method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org In a hypothetical application to this target, a suitably substituted 1,4-dicarbonyl precursor bearing the phenylacetic acid moiety could react with an amino-group donor to form the pyrrole ring.
Another significant strategy involves ring-closing metathesis (RCM). This reaction uses ruthenium-based catalysts to form cyclic compounds from diene precursors. organic-chemistry.orgresearchgate.net For the synthesis of a pyrrole, a diallylamine (B93489) derivative can be cyclized to a dihydropyrrole (pyrroline), which is then oxidized to the aromatic pyrrole. organic-chemistry.org A synthetic route could be designed where one of the allyl groups is part of a larger precursor containing the N-Boc protected nitrogen and the other is attached to a styrenyl-type system incorporating the phenylacetic acid group.
Palladium-catalyzed reactions, such as the Larock indole (B1671886) synthesis and its variations, can also be adapted for pyrrole synthesis, involving the reaction of an alkyne with a vinylic halide and an amine. A variation of this could involve an intramolecular cyclization of a precursor containing both the phenylacetic acid group and the components necessary for pyrrole ring formation, such as an amino-alkyne. nih.gov
Solid-Phase Synthesis Adaptations
Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries and simplifies purification by anchoring the substrate to a solid support. acs.org This methodology is highly adaptable for the synthesis of pyrrole derivatives, including this compound.
Immobilization Strategies for Precursors or the Final Compound
The immobilization of either a precursor or the final compound onto a solid support is the cornerstone of SPOS. For the synthesis of this compound, several strategies can be envisioned:
Immobilization via the Phenylacetic Acid Moiety: The carboxylic acid group of a phenylacetic acid derivative can be anchored to a resin, such as a Rink amide or Wang resin. Subsequent chemical transformations, including the formation of the pyrrole ring on the immobilized substrate, can then be carried out. The final product is cleaved from the resin in the last step.
Immobilization of a Pyrrole Precursor: A precursor to the pyrrole ring, such as an aminoketone in a Knorr-type synthesis, can be attached to the solid support. acs.org For instance, a resin-bound primary amine can be reacted with a 1,4-dicarbonyl compound in solution to form the immobilized pyrrole. acs.org
Multicomponent Reaction Approach: Solid-phase multicomponent reactions provide an efficient way to build molecular diversity. acs.orgacs.orgnih.gov A strategy could involve immobilizing an amine, which then participates in a reaction with other components in solution, such as a β-nitrostyrene derivative and a 1,3-dicarbonyl compound, to construct the pyrrole ring directly on the solid support. acs.orgnih.gov
| Immobilization Strategy | Resin Type (Example) | Point of Attachment | Advantage |
| Precursor Immobilization | Rink Amide Resin | Amine precursor | Allows for solution-phase reagents to be used in excess. |
| Final Compound Moiety | Wang Resin | Carboxylic acid | Useful if the acid is installed early in the synthesis. |
| Multicomponent Reaction | Polystyrene Resin | One of the reactants (e.g., amine) | High efficiency and diversity generation. acs.orgnih.gov |
Application of Boc Chemistry in Solid-Phase Peptide/Polyamide Synthesis
The tert-Butoxycarbonyl (Boc) protecting group is widely used in solid-phase synthesis, particularly in the classic Merrifield approach to peptide synthesis. Its stability to a range of reaction conditions and its clean removal with moderate acid (like trifluoroacetic acid, TFA) make it highly valuable. wikipedia.orgfiveable.me
In the context of synthesizing molecules like this compound or related polyamide structures on a solid phase, Boc chemistry plays a pivotal role. Polyamides containing N-methylpyrrole and N-methylimidazole amino acids are synthesized on a solid phase to create DNA-binding ligands. nih.gov While this often employs Fmoc chemistry, the principles are transferable. The N-Boc group on the pyrrole ring serves to deactivate the ring towards undesired electrophilic substitution during subsequent synthetic steps, such as amide bond formation. researchgate.net The use of Boc protection is compatible with many solid-phase linkers and allows for selective deprotection strategies when used in concert with other orthogonal protecting groups. wikipedia.orgbham.ac.uk
Chemo- and Regioselective Considerations in Synthesis
The synthesis of highly functionalized pyrroles is often challenging due to issues with regioselectivity and reactivity. epa.gov Achieving the specific 2-substituted pattern of this compound requires precise control over the synthetic reactions.
Control of Pyrrole Substitution Pattern
Achieving the desired substitution pattern on the pyrrole ring is a significant synthetic hurdle. nih.gov For the target molecule, the phenylacetic acid group must be specifically at the 2-position of the pyrrole.
Several strategies can be employed to control this regioselectivity:
Directed Metalation: The N-Boc group can direct lithiation or other metalation reactions to the C2 position of the pyrrole ring. The resulting organometallic intermediate can then be quenched with an appropriate electrophile to introduce the phenylacetic acid side chain or a precursor to it.
Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be used to form the C-C bond between the pyrrole and phenyl rings. nih.gov This would involve, for example, the coupling of N-Boc-2-bromopyrrole with a (4-(carboxymethyl)phenyl)boronic acid derivative. The initial placement of the halogen on the pyrrole ring dictates the final substitution pattern.
Cyclization Strategies: The choice of the ring-closing reaction can inherently define the regiochemistry. For example, the Barton-Zard synthesis, which reacts an isocyanoacetate with a nitroalkene, or the Van Leusen reaction using tosylmethyl isocyanide (TosMIC), can be designed to yield specific substitution patterns based on the structure of the starting materials. wikipedia.org Ruthenium-catalyzed three-component reactions of ketones, amines, and diols have also been shown to provide highly regioselective access to substituted pyrroles. acs.org
| Method | Key Reactants | Regiocontrol Mechanism |
| Directed ortho-Metalation (DoM) | N-Boc-pyrrole, Organolithium reagent | The Boc group directs the deprotonation to the adjacent C2 position. |
| Suzuki-Miyaura Coupling | N-Boc-2-halopyrrole, Phenylboronic acid derivative | The position of the halide on the pyrrole ring determines the coupling site. nih.gov |
| Hantzsch Pyrrole Synthesis | α-haloketone, β-ketoester, amine/ammonia (B1221849) | The structure of the starting dicarbonyl compound and aminoketone dictates the final substituent placement. |
| Ruthenium-Catalyzed MCR | Ketone, Amine, Vicinal Diol | High regioselectivity is observed, often favoring reaction at the less sterically hindered position of the diol. acs.org |
Orthogonal Protecting Group Strategies
In a molecule with multiple reactive functional groups, such as the pyrrole nitrogen and the phenylacetic acid's carboxyl group, an orthogonal protection strategy is essential. fiveable.mebham.ac.uk This allows for the selective removal of one protecting group without affecting others. wikipedia.orgjocpr.com
For this compound, the N-Boc group is acid-labile. Therefore, the carboxylic acid must be protected with a group that can be removed under different conditions.
Ester Protection for the Carboxylic Acid: The phenylacetic acid moiety would typically be protected as an ester, for example, a methyl or ethyl ester. These esters are stable to the acidic conditions used to remove the Boc group. They can be selectively hydrolyzed later using basic conditions (e.g., sodium hydroxide).
Benzyl Ester Protection: A benzyl ester is another excellent choice for protecting the carboxylic acid. It is stable to both the acidic conditions for Boc removal and the basic conditions for standard ester hydrolysis. The benzyl group can be selectively removed under neutral conditions via catalytic hydrogenolysis. wikipedia.org
This orthogonal approach ensures that the pyrrole nitrogen remains protected while the carboxylic acid is manipulated, and vice-versa, allowing for a controlled and high-yielding synthesis. The choice between different alkoxycarbonyl groups (like Cbz, Fmoc, or Troc) for the pyrrole nitrogen can also provide different deprotection conditions, further expanding the available orthogonal strategies. acs.org
| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |
| Pyrrole Nitrogen | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) | Orthogonal to Benzyl and Alkyl esters. wikipedia.org |
| Carboxylic Acid | Benzyl Ester (Bn) | Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc group. wikipedia.org |
| Carboxylic Acid | Methyl/Ethyl Ester | Base Hydrolysis (e.g., NaOH) | Orthogonal to Boc group. |
Chemical Reactivity and Derivatization of 4 2 N Boc Pyrrole Phenylacetic Acid
Reactions of the Carboxylic Acid Functionality
Esterification Reactions
Esterification of the phenylacetic acid group can be accomplished through several standard protocols. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.com For instance, reacting 4-(2'-N-Boc-pyrrole)phenylacetic acid with an alcohol like methanol (B129727) or ethanol (B145695) using a heterogeneous acid catalyst such as Amberlyst-15 can produce the corresponding methyl or ethyl ester. jocpr.comgcsu.edu This method is advantageous as it often requires solvent-free conditions, with the alcohol reactant also serving as the solvent. jocpr.com
Another pathway involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid anhydride (B1165640), which then reacts with an alcohol. jocpr.com This approach can lead to higher efficiency compared to direct esterification. jocpr.com
| Reaction | Reagents & Conditions | Product Type | Reference |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., Amberlyst-15), Reflux | Alkyl ester | jocpr.comgcsu.edu |
| Via Acid Anhydride | 1. Anhydride formation reagent; 2. Alcohol, Pyridine | Alkyl ester | jocpr.com |
Amidation and Peptide Coupling Reactions
The formation of an amide bond from the carboxylic acid group is a key transformation, often employed in the synthesis of peptides and other complex molecules. This reaction typically involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. researchgate.net
A variety of modern coupling reagents are effective for this transformation. These include carbodiimides like 3-(3-dimethylaminopropyl)-1-ethylcarbodiimide (EDC) and diisopropylcarbodiimide (DIPCDI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions like racemization. luxembourg-bio.compeptide.com Aminium/uronium salts, such as HATU and HBTU, and phosphonium (B103445) salts, like PyBOP, are also highly effective, particularly in solid-phase peptide synthesis. luxembourg-bio.com A more sustainable method utilizing diphenylsilane (B1312307) as a coupling reagent has also been developed, which directly couples carboxylic acids and amines, yielding only hydrogen and a siloxane as by-products. rsc.org
| Coupling Reagent Class | Examples | Common Additives | Reference |
| Carbodiimides | EDC, DIPCDI | HOBt, HOAt | luxembourg-bio.com |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | DIEA (Hünig's base) | luxembourg-bio.com |
| Phosphonium Salts | PyBOP, PyAOP | DIEA | luxembourg-bio.com |
| Silanes | Diphenylsilane | DMAP, DIPEA | rsc.org |
Reduction to Alcohol or Aldehyde
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reagents and conditions employed. The direct reduction of carboxylic acids is a challenging transformation that traditionally requires strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govchemguide.co.uk This reagent, used in a dry ether solvent followed by an acidic workup, effectively converts the carboxylic acid to the corresponding primary alcohol, 2-(4-(2'-N-Boc-pyrrole)phenyl)ethanol. chemguide.co.uk A milder reagent, sodium borohydride (B1222165) (NaBH₄), can also be used, typically after converting the carboxylic acid into a more reactive species like a mixed anhydride or an active ester. organic-chemistry.orgrsc.org
More recently, catalytic methods using transition metals have been developed. A manganese(I) complex, [MnBr(CO)₅], in the presence of a silane (B1218182) like phenylsilane (B129415) (PhSiH₃), can reduce phenylacetic acid derivatives to the corresponding alcohols in high yields under relatively mild conditions. nih.gov
Selective reduction to the aldehyde is more complex. One strategy involves the initial conversion of the carboxylic acid to an S-2-pyridyl thioester. Subsequent treatment with a nickel pre-catalyst and a silane reductant can yield the desired aldehyde, 4-(2'-N-Boc-pyrrole)phenylacetaldehyde. rsc.org
| Target Product | Reagents & Conditions | General Outcome | Reference |
| Primary Alcohol | 1. LiAlH₄, dry ether; 2. H₃O⁺ workup | Complete reduction of carboxylic acid | chemguide.co.uk |
| Primary Alcohol | [MnBr(CO)₅], PhSiH₃, 80 °C | Catalytic reduction of carboxylic acid | nih.gov |
| Primary Alcohol | 1. Dipyridyldithiocarbonate; 2. NaBH₄, water | Reduction via thioester intermediate | rsc.org |
| Aldehyde | 1. Dipyridyldithiocarbonate; 2. Ni-catalyst, silane | Partial reduction via thioester intermediate | rsc.org |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be achieved under specific conditions. For phenylacetic acids, this transformation is often facilitated by the stability of the resulting benzylic carbanion or radical intermediate. stackexchange.com
One pathway is a copper-catalyzed aerobic oxidative decarboxylation. organic-chemistry.org Treating a phenylacetic acid with a copper(II) acetate (B1210297) catalyst in a solvent like DMSO under an oxygen atmosphere at high temperatures can lead to the formation of the corresponding aldehyde. organic-chemistry.org Another route involves acid-catalyzed decarboxylation, which is particularly effective if the aromatic ring contains strong electron-withdrawing groups that can stabilize the intermediate negative charge. stackexchange.com Photoinduced decarboxylation has also been studied for some phenylacetic acid derivatives. nih.gov In the context of the related pyrrole-2-carboxylic acid, theoretical studies show that the energy barrier for decarboxylation is significantly lowered in the presence of water and acid. researchgate.net
Reactions of the N-Boc-Pyrrole Moiety
The N-Boc-pyrrole portion of the molecule is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring (C2, C3, C5 Positions)
Pyrrole is significantly more reactive towards electrophiles than benzene. pearson.comwikipedia.org This high reactivity is due to the nitrogen atom's lone pair of electrons, which is delocalized into the five-membered ring, increasing its electron density and nucleophilicity. pearson.comorganicchemistrytutor.com The tert-butoxycarbonyl (Boc) group on the nitrogen is an electron-withdrawing group that slightly deactivates the ring compared to unsubstituted pyrrole, but the ring remains highly activated and reactive towards electrophilic aromatic substitution.
The regioselectivity of the substitution is a key consideration. Electrophilic attack on pyrrole occurs preferentially at the C2 (or C5) position, which is adjacent to the nitrogen atom. pearson.comonlineorganicchemistrytutor.com This preference is because the carbocation intermediate formed by attack at the C2 position is more stabilized by resonance, allowing the positive charge to be delocalized over more atoms, including the nitrogen, resulting in three significant resonance structures. organicchemistrytutor.comonlineorganicchemistrytutor.com In contrast, attack at the C3 (or C4) position leads to a less stable intermediate with only two major resonance contributors. onlineorganicchemistrytutor.com Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation on the N-Boc-pyrrole moiety of this compound would be expected to occur primarily at the C5 position of the pyrrole ring, as the C2 position is already substituted with the phenylacetic acid group.
| Position | Relative Reactivity | Reason | Reference |
| C2 / C5 | Highest | Most stable carbocation intermediate (3 resonance structures) | pearson.comorganicchemistrytutor.comonlineorganicchemistrytutor.com |
| C3 / C4 | Lower | Less stable carbocation intermediate (2 resonance structures) | organicchemistrytutor.comonlineorganicchemistrytutor.com |
Halogenation
The N-Boc-pyrrole ring in this compound is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions such as halogenation. The Boc group, while electron-withdrawing, does not deactivate the ring to the extent of N-sulfonyl groups, thus allowing for a wide range of reactions. researchgate.net Halogenation is expected to occur preferentially on the pyrrole ring over the phenyl ring under mild conditions.
The most probable sites for electrophilic attack on the 2-substituted N-Boc-pyrrole ring are the C5' and C4' positions, with the C5' position generally being the most reactive. The specific regioselectivity can be influenced by the reaction conditions and the halogenating agent used. Common reagents for the halogenation of such electron-rich heterocycles include N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and iodine (I₂) for iodination, often in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
While specific studies on the halogenation of this compound are not extensively documented, the expected reactivity can be inferred from similar N-Boc protected pyrrole systems.
Table 1: Illustrative Halogenation Reactions on N-Boc-Pyrrole Systems
| Starting Material | Reagent | Product | Position of Halogenation | Reference |
|---|---|---|---|---|
| N-Boc-pyrrole | N-Bromosuccinimide (NBS) | N-Boc-2-bromopyrrole | C2 | General Knowledge |
| N-Boc-pyrrole | N-Iodosuccinimide (NIS) | N-Boc-2-iodopyrrole | C2 | General Knowledge |
| N-Boc-2-substituted pyrrole | N-Bromosuccinimide (NBS) | N-Boc-2-substituted-5-bromopyrrole | C5 | General Knowledge |
Nitration
Nitration of the pyrrole ring is a challenging transformation due to the ring's high sensitivity to strong acids and oxidizing conditions, which can lead to polymerization and decomposition. researchgate.net Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are generally too harsh for pyrroles and can also cause the cleavage of the acid-labile N-Boc protecting group. researchgate.netresearchgate.net
Therefore, milder nitrating agents are required for the successful nitration of sensitive substrates like this compound. Acetyl nitrate (B79036), prepared from fuming nitric acid and acetic anhydride, is a commonly used reagent for the mononitration of pyrrole, predominantly yielding the 2-nitro derivative. researchgate.net For N-Boc protected aromatic amines, a mixture of tetrabutylammonium (B224687) nitrate and trifluoroacetic anhydride has been used effectively. echemi.com These conditions might be adaptable for the nitration of the N-Boc-pyrrole ring in the target molecule, likely leading to substitution at the C4' or C5' position. Nitration on the phenyl ring would require more forcing conditions and would likely be directed ortho to the activating pyrrole substituent.
Table 2: Examples of Mild Nitration Conditions for Sensitive Aromatic Systems
| Substrate | Nitrating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrrole | Acetyl nitrate | Acetic anhydride | 2-Nitropyrrole | researchgate.net |
| N-Boc-protected anilines | Acetyl nitrate | - | Mono- and dinitrated products | researchgate.net |
| N9-Boc-protected 6-chloropurine | Tetrabutylammonium nitrate / Trifluoroacetic anhydride | - | C2-nitrated purine | echemi.com |
Acylation
The N-Boc-pyrrole moiety is expected to undergo Friedel-Crafts acylation readily. The electron-rich nature of the pyrrole ring makes it significantly more reactive towards electrophilic acylation than the attached phenyl ring. The N-alkoxycarbonyl group, such as Boc, allows for efficient acylation to occur. nih.gov
Acylation can be achieved using various reagents, such as acyl chlorides or acid anhydrides, typically in the presence of a Lewis acid catalyst. However, due to the high reactivity of the N-Boc-pyrrole ring, milder conditions may be sufficient. For instance, the use of carboxylic acids activated with trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic (triflic) anhydride (Tf₂O) has been shown to be effective for the acylation of N-alkoxycarbonyl pyrroles. nih.govnih.gov The reaction generally proceeds with high regioselectivity, favoring substitution at the C5' or C3' positions of the pyrrole ring.
Table 3: Acylation of N-Alkoxycarbonyl Pyrroles
| Pyrrole Derivative | Acylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| N-COOMe-pyrrole | Acetic acid / TFAA | CH₂Cl₂, rt | 2-Acetyl-N-COOMe-pyrrole | nih.govnih.gov |
| N-Cbz-pyrrole | Acetic acid / TFAA | CH₂Cl₂, rt | 2-Acetyl-N-Cbz-pyrrole | nih.gov |
Deprotection of the N-Boc Group
The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in many synthetic sequences, unmasking the pyrrole nitrogen for further functionalization. The Boc group is valued for its stability to basic and nucleophilic reagents, yet it can be readily cleaved under acidic conditions. researchgate.net
Acid-Catalyzed Deprotection
Acid-catalyzed cleavage is the most common method for N-Boc deprotection. researchgate.net The reaction mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by a heterolytic cleavage that generates the highly stable tert-butyl cation, carbon dioxide, and the deprotected pyrrole.
A variety of acidic reagents can be employed for this transformation. Trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), is widely used and highly effective. nih.gov Solutions of hydrogen chloride (HCl) in organic solvents such as dioxane, methanol, or ethyl acetate are also common and efficient. researchgate.net Aqueous solutions of strong acids like phosphoric acid can also be utilized. researchgate.net The choice of acid and solvent often depends on the other functional groups present in the molecule to ensure selectivity.
Table 4: Common Conditions for Acid-Catalyzed N-Boc Deprotection
| Reagent | Solvent | Temperature | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 30 min - 2 h | nih.gov |
| Hydrogen Chloride (HCl) | Dioxane | RT | 1 - 4 h | researchgate.net |
| Hydrogen Chloride (HCl) | Ethyl Acetate | RT | 1 - 4 h | researchgate.net |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | RT | Variable | researchgate.net |
Alternative Deprotection Methods
While acid-catalyzed cleavage is prevalent, alternative methods exist for removing the N-Boc group under neutral or basic conditions, which can be advantageous when acid-sensitive functionalities are present in the molecule.
Thermal Cleavage : The Boc group can be removed by heating, sometimes without a solvent, at high temperatures (e.g., 180-185 °C). rsc.org
Basic Conditions : Although generally stable to base, the N-Boc group on certain heterocyclic systems can be cleaved under specific basic conditions. Reagents like sodium methoxide (B1231860) in methanol/THF have been reported for the deprotection of N-Boc-2-lithiated pyrroles. researchgate.net
Neutral and Mild Reagents : Several milder, non-acidic methods have been developed.
Oxalyl chloride in methanol has been reported as a mild and efficient reagent for deprotecting a wide range of N-Boc amines, including those on heterocyclic substrates, at room temperature. researchgate.net
Silica (B1680970) gel has been used to effect the deprotection of N-Boc groups on thermally-sensitive heterocycles. researchgate.net
Catalyst-free water at reflux or higher temperatures (subcritical water) can also achieve N-Boc deprotection, offering a green chemistry approach. echemi.com
Table 5: Alternative Methods for N-Boc Deprotection
| Method | Reagent/Condition | Substrate Scope | Reference |
|---|---|---|---|
| Thermal | High Temperature (180-185 °C) | Various amines | rsc.org |
| Basic | Sodium t-butoxide / wet THF | Unactivated primary N-Boc amines | researchgate.net |
| Mild/Neutral | Oxalyl chloride / Methanol | Aromatic, aliphatic, heterocyclic amines | researchgate.net |
| Green | Water / Reflux | Various amines | echemi.com |
Reactions at the Pyrrole Nitrogen After Boc Removal
Upon successful deprotection of the N-Boc group, the resulting molecule, 4-(2'-pyrrole)phenylacetic acid, possesses a free N-H group on the pyrrole ring. This N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic pyrrolide anion. This anion is a key intermediate for introducing a variety of substituents onto the nitrogen atom.
Common reactions at the pyrrole nitrogen include:
N-Alkylation : The pyrrolide anion readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form N-alkylated pyrroles.
N-Acylation : Reaction with acylating agents like acyl chlorides or acid anhydrides yields N-acyl pyrroles. This re-introduces an electron-withdrawing group onto the nitrogen, which can be useful for subsequent synthetic steps.
N-Arylation : The pyrrole N-H can undergo transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-aryl pyrroles.
These transformations allow for extensive diversification of the 4-(2'-pyrrole)phenylacetic acid scaffold, enabling the synthesis of a wide array of derivatives for various applications.
Table 6: Typical Reactions of the Pyrrole N-H Group
| Reaction Type | Reagents | Product Type |
|---|
Ring-Opening or Rearrangement Reactions of N-Boc-Pyrroles
While the N-tert-butoxycarbonyl (Boc) group is typically employed as a stable protecting group for the pyrrole nitrogen, it can participate in or influence rearrangement reactions under specific conditions. The stability of the Boc group is compromised under strong acidic conditions, which can lead to deprotection and subsequent reactions. researchgate.netorganic-chemistry.org
One notable transformation is the anionic rearrangement of N-acylpyrroles, often termed the "pyrrole dance." This reaction, which involves the migration of a substituent, can be induced by strong bases. For instance, studies on N-acylpyrroles have shown that the choice of base is critical in directing the reaction pathway. The use of lithium hexamethyldisilazide (LiN(SiMe3)2) can promote an anionic Fries rearrangement, leading to the formation of 2-aroylpyrroles. This process is believed to be intermolecular.
Another type of transformation involves skeletal editing of the pyrrole core. Novel protocols have been developed for the molecular editing of N-Boc pyrroles, including N-deletion reactions when reacted with reagents like benzyne, leading to significant structural reorganization. researchgate.net Additionally, anionic conditions have been utilized to promote rearrangements in the synthesis of substituted N-Boc-pyrroles. For example, the treatment of N-Boc-2-lithiopyrrole with certain reagents can lead to rearranged products. orgsyn.org
It is important to note that thermal deprotection of N-Boc-pyrrole derivatives can sometimes lead to decomposition rather than simple deprotection, especially in complex molecules, which may involve a combination of extrusion and polymerization processes. tue.nl
Reactions of the Phenyl Ring System
The phenyl ring in this compound is a central scaffold for modification. Its reactivity is influenced by two substituents positioned para to each other: the N-Boc-pyrrole group and the acetic acid side chain (-CH₂COOH).
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on the phenyl ring of the title compound is dictated by the directing effects of the existing substituents.
The acetic acid side chain (-CH₂COOH) is generally considered an ortho-, para-directing group due to the activating, electron-donating inductive effect of the alkyl spacer (-CH₂-). Conversely, the N-Boc-pyrrole substituent is also an ortho-, para-director. Since these two groups are in a 1,4-relationship, their directing effects reinforce each other, activating the positions ortho to each substituent (positions 2, 3, 5, and 6 relative to the acetic acid group at position 1).
Therefore, electrophilic attack is anticipated to occur at the positions ortho to the N-Boc-pyrrole group (and meta to the acetic acid side chain). The general mechanism involves the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions This table is a conceptual representation of expected major products based on established principles of electrophilic aromatic substitution.
| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(2'-N-Boc-pyrrole)-3-nitrophenylacetic acid |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 3-Bromo-4-(2'-N-Boc-pyrrole)phenylacetic acid |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(2'-N-Boc-pyrrole)-3-sulfophenylacetic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 3-Acyl-4-(2'-N-Boc-pyrrole)phenylacetic acid |
Modification of the phenyl ring's oxidation state can be achieved through various synthetic methods, although care must be taken to ensure the stability of the pyrrole and Boc functionalities.
Reduction: The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.com This reaction typically employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source, such as an alcohol. For aromatic rings with electron-withdrawing substituents like a carboxylic acid, the reduction pattern is predictable. wikipedia.org The carboxylate group directs the protonation to the ipso and para positions, yielding a non-conjugated diene. The N-Boc group is generally stable under these reductive, basic conditions. researchgate.net
Oxidation: The phenylacetic acid side chain is generally more susceptible to oxidation than the aromatic ring itself. google.comsciencemadness.org However, under sufficiently harsh oxidative conditions, the phenyl ring can be degraded. The N-Boc group is known to be stable against many oxidizing agents, but conditions that are strongly acidic can cause its removal. researchgate.net Selective oxidation of the phenyl ring without affecting the pyrrole ring or the side chain is synthetically challenging. Often, bacterial oxidation systems are used to achieve specific hydroxylations on the phenylacetic acid ring, but these methods are outside the scope of typical synthetic transformations. nih.gov
Catalytic Transformations and Functionalization
Catalytic methods, particularly those employing transition metals, offer highly efficient and selective routes for the derivatization of both the phenyl and pyrrole moieties of this compound.
Direct C-H functionalization has emerged as a step-economical strategy for modifying molecular scaffolds. Both the phenylacetic acid and N-Boc-pyrrole components are amenable to such transformations.
Functionalization of the Phenyl Ring: The carboxyl group of the phenylacetic acid moiety can act as a directing group to facilitate C-H activation at the ortho position. Palladium-catalyzed reactions have been successfully developed for the ortho-C-H olefination and arylation of phenylacetic acid derivatives. These reactions often require a ligand to enable the transformation and an oxidant. Similarly, by employing specialized U-shaped pyridine-based templates, the directing effect can be extended to the meta position, allowing for remote C-H functionalization.
Table 2: Examples of Catalytic C-H Functionalization of Phenylacetic Acid Systems This table summarizes findings from studies on phenylacetic acid derivatives, which are applicable to the title compound.
| Position | Transformation | Catalyst/Reagents | Key Findings |
|---|---|---|---|
| ortho | Olefination | Pd(OAc)₂, Quinoline-type ligand, O₂ (oxidant) | Enables olefination with unactivated aliphatic alkenes. |
| ortho | Arylation | Pd(OAc)₂, Aryltrifluoroborates, O₂ (oxidant) | Overcomes sluggish cyclopalladation and tolerates acidic α-hydrogens. |
| meta | Olefination, Arylation, Iodination | Pd(OAc)₂, Pyridine-based U-shaped template | Enables diverse functionalizations at the remote meta position. |
Functionalization of the Pyrrole Ring: The N-Boc-pyrrole ring can also undergo C-H functionalization. Dirhodium catalysts have been used for selective C-H functionalization at the C2 position of N-Boc-dihydropyrrole, demonstrating the reactivity of the position adjacent to the nitrogen atom. nih.gov The N-alkoxycarbamoyl group, a relative of the N-Boc group, can direct C-H activation on the pyrrole scaffold.
Transition-metal catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the substrate typically requires pre-functionalization, for example, with a halide. A halogenated derivative of this compound could be readily diversified using these methods.
For instance, a bromo or iodo substituent could be installed on either the phenyl or pyrrole ring and subsequently used in reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings. The Stille reaction has been used to couple thiophene (B33073) units to p-bromo-N-phenylpyrrole, and Suzuki reactions are routinely used to couple arylboronic acids to aryl halides.
Table 3: Potential Transition-Metal Catalyzed Cross-Coupling Reactions This table outlines potential derivatizations based on established cross-coupling methodologies on related aryl and pyrrole systems.
| Reaction Name | Substrate Precursor | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Pyrrolyl Halide | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Base | Aryl-Aryl or Aryl-Pyrrole Biaryl |
| Stille Coupling | Aryl/Pyrrolyl Halide | Organostannane Reagent (e.g., R-SnBu₃) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Aryl-Aryl or Aryl-Pyrrole Biaryl |
| Buchwald-Hartwig Amination | Aryl/Pyrrolyl Halide | Amine (R₂NH) | Pd catalyst with specialized phosphine (B1218219) ligand, Base | Aryl/Pyrrolyl Amine |
Applications in Advanced Organic Synthesis and Material Precursors
Role as a Versatile Synthetic Building Block
The compound's structure is ideally suited for its use as a scaffold in the construction of more complex molecular architectures. Its two distinct functional domains can be addressed selectively, allowing for a stepwise and controlled synthetic approach.
Macrocycles, cyclic molecules containing large rings, are of significant interest in medicinal chemistry due to their ability to target challenging protein-protein interactions. rug.nl The synthesis of macrocycles often relies on key cyclization reactions of linear precursors. nih.govcam.ac.uk 4-(2'-N-Boc-pyrrole)phenylacetic acid is an ideal candidate for incorporation into such linear precursors. The carboxylic acid can be coupled with an amine to form one part of the linear chain, while the pyrrole (B145914) ring can be functionalized (after deprotection) to participate in the ring-closing step.
Common macrocyclization strategies that could employ this building block include:
Macrolactamization: The carboxylic acid can react with a distal amine on a linear precursor to form a large lactam ring. nih.gov
Ring-Closing Metathesis (RCM): If the pyrrole nitrogen is functionalized with an alkenyl chain, it can undergo RCM with another terminal alkene in the precursor to form the macrocycle. nih.govcam.ac.uk
Click Chemistry: The pyrrole nitrogen can be modified with an azide (B81097) or alkyne, allowing for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to close the ring. nih.gov
The rigidity and planarity of the phenyl-pyrrole core can impart conformational constraint on the resulting macrocycle, which is often a desirable feature for achieving high binding affinity and selectivity. nih.gov
The bifunctional nature of this compound also makes it a suitable monomer for the synthesis of novel polymers. nih.gov The carboxylic acid can be converted into an active ester or acid chloride, which can then undergo condensation polymerization with a diamine to form a polyamide. The resulting polymer would feature pendant N-Boc-pyrrole groups along the backbone.
Alternatively, after deprotection, the pyrrole nitrogen could be part of the polymerization process itself. For example, pyrrole-2,5-dicarboxylic acids have been explored as monomers for polyesters, suggesting that N-substituted pyrroles can be incorporated into polymer backbones. researchgate.net Polymers containing pyrrole units are of interest for applications in materials science, particularly in the development of conducting polymers and functional materials for electronics. nih.gov The incorporation of the phenylacetic acid moiety could further modulate the polymer's properties, such as solubility and thermal stability.
Scaffold for Combinatorial Library Synthesis (Methodological Aspects)
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of related compounds for screening. nih.gov The "split-pool" synthesis strategy is a common approach where a solid support is divided into portions, each reacting with a different building block, and then recombined and split again for the next reaction step.
This compound is an excellent scaffold for such libraries due to its two distinct points of diversification. The core structure can be attached to a solid support via the carboxylic acid. The library can then be diversified in two stages:
Amide Formation: The free carboxylic acid can be coupled with a diverse set of amines to generate a library of amides.
Pyrrole Functionalization: Following the removal of the Boc protecting group, the exposed pyrrole nitrogen can be reacted with a variety of electrophiles (e.g., alkyl halides, acyl chlorides) to introduce a second level of diversity.
This approach allows for the creation of a large and structurally diverse library of compounds based on the central 4-(2'-pyrrole)phenylacetic acid scaffold.
Table 1: Illustrative Example of a Combinatorial Library from the this compound Scaffold
| R1 Group (from Amine) | R2 Group (on Pyrrole Nitrogen) | Final Compound Structure |
| Benzyl (B1604629) | Methyl | |
| Cyclohexyl | Ethyl | |
| 4-Methoxyphenyl | Acetyl | |
| Propyl | Benzoyl |
Chiral Pool Derivations (if applicable to specific enantiomers or diastereomers)
The core structure of this compound is achiral. However, chirality can be introduced through its reactions. For instance, if the carboxylic acid is coupled with a chiral amine or alcohol, a mixture of diastereomers will be formed. These diastereomers could potentially be separated using standard chromatographic techniques.
More significantly, the alpha-carbon of the phenylacetic acid moiety could potentially be functionalized asymmetrically. For example, palladium-catalyzed enantioselective C-H olefination of similar diphenylacetic acids has been reported using chiral amino acid ligands. nih.gov A similar strategy might be applicable here to create chiral derivatives. While there are no specific reports on the chiral resolution of this compound itself, methods for resolving similar chiral acids, such as α-(phenoxy)phenylacetic acid derivatives, are well-established and often involve the formation of diastereomeric salts with a chiral amine. nih.gov
Development of Novel Reagents and Methodologies Utilizing the Compound
The unique electronic and structural properties of this compound could be harnessed to develop new synthetic reagents. For example, after conversion to a more reactive form (like an acid chloride or an active ester), it could serve as a derivatizing agent for the analysis of other molecules. The pyrrole-phenyl moiety would act as a chromophore, facilitating detection by UV-Vis spectroscopy or mass spectrometry. Chiral versions of related phenylacetic acid derivatives have been used as chiral derivatizing agents to determine the enantiomeric purity of alcohols and amines via NMR spectroscopy. nih.govresearchgate.net
Furthermore, the compound could be a substrate in the development of new synthetic methodologies. The presence of both the electron-rich pyrrole and the phenyl ring offers multiple sites for C-H functionalization, a rapidly growing area of organic synthesis. wikipedia.org Developing catalytic systems that can selectively functionalize one of the C-H bonds in the presence of the various functional groups would be a valuable methodological advancement.
Analytical and Spectroscopic Characterization Methodologies in Synthetic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-(2'-N-Boc-pyrrole)phenylacetic acid , both ¹H and ¹³C NMR spectroscopy would be utilized to confirm the connectivity of the atoms and the presence of key functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the N-Boc-pyrrole and the phenylacetic acid moieties. The protons of the pyrrole (B145914) ring, typically appearing in the aromatic region, would show characteristic coupling patterns. The tert-butoxycarbonyl (Boc) protecting group would be identified by a singlet integrating to nine protons in the upfield region, usually around 1.5 ppm. The phenyl group protons would present as a complex multiplet, and the methylene (B1212753) (-CH2-) protons of the acetic acid group would appear as a singlet. The acidic proton of the carboxylic acid group is often broad and may exchange with deuterium (B1214612) in deuterated solvents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbons of the Boc group and the carboxylic acid would be evident at the downfield end of the spectrum. The distinct signals for the carbons of the pyrrole and phenyl rings would also be observed in the aromatic region. The quaternary carbon of the Boc group and the methylene carbon of the acetic acid moiety would have characteristic chemical shifts.
| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |
| Proton | δ (ppm) |
| Pyrrole-H | 6.0-7.5 |
| Phenyl-H | 7.0-7.5 |
| -CH2- (Acetic Acid) | ~3.6 |
| -C(CH3)3 (Boc) | ~1.5 |
| -COOH | 10-12 (broad) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would display characteristic absorption bands confirming its structure.
Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibrations are particularly informative. A strong absorption band around 1700-1750 cm⁻¹ would correspond to the carbonyl of the carboxylic acid, while the carbonyl of the Boc protecting group would likely appear at a slightly lower wavenumber, around 1680-1720 cm⁻¹. The C-N stretching of the pyrrole ring and the C-O stretching of the ester group within the Boc protecting group would also be present. Aromatic C-H and C=C stretching vibrations from both the phenyl and pyrrole rings would be observed in their characteristic regions.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1750 |
| C=O (Boc) | 1680-1720 |
| C-N (Pyrrole) | 1300-1400 |
| C-O (Ester in Boc) | 1150-1250 |
| Aromatic C-H | 3000-3100 |
| Aromatic C=C | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and can also provide structural information through fragmentation patterns. For This compound (C₁₇H₁₉NO₄), the expected exact mass is approximately 317.1314 g/mol .
In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z 318.1 or the deprotonated molecule [M-H]⁻ at m/z 316.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation patterns could include the loss of the Boc group (100 amu) or the carboxylic acid group (45 amu).
| Ion | Expected m/z |
| [M+H]⁺ | ~318.1 |
| [M+Na]⁺ | ~340.1 |
| [M-H]⁻ | ~316.1 |
| [M-Boc+H]⁺ | ~218.1 |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to purify and analyze the purity of compounds. A reverse-phase HPLC method would typically be developed for This compound . This would likely involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation from any impurities or starting materials. The purity of the compound would be determined by integrating the peak area of the main component in the chromatogram, with detection typically performed using a UV detector at a wavelength where the aromatic rings absorb, such as 254 nm.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For This compound , a silica (B1680970) gel plate would be used as the stationary phase. A mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would be used as the mobile phase. The polarity of the solvent system would be adjusted to achieve a retention factor (Rf) value for the product that is typically between 0.3 and 0.5. Visualization of the spots on the TLC plate can be achieved using a UV lamp, as the aromatic rings will fluoresce. For related N-tosyl-pyrrole compounds, TLC has been performed using a mixture of petroleum ether and ethyl acetate (19:1), yielding Rf values in the range of 0.18-0.38. rsc.org
X-ray Crystallography for Definitive Structural Confirmation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of This compound can be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry. This technique would definitively establish the connectivity of the pyrrole and phenylacetic acid moieties and the conformation of the Boc protecting group. While no specific X-ray crystal structure for this exact compound is publicly available, the structures of related pyrrolidine (B122466) and oxazine (B8389632) diones have been confirmed by this method. mdpi.com
Computational and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. nih.govnih.gov For a molecule like 4-(2'-N-Boc-pyrrole)phenylacetic acid, such calculations could be instrumental in understanding its synthesis and reactivity. For instance, in the synthesis of related N-Boc-pyrrolidine derivatives, DFT studies have been employed to rationalize the reactivity and selectivity of C-H functionalization reactions. nih.govnih.gov These studies often involve locating transition states and calculating their corresponding activation energies to determine the most favorable reaction pathways. nih.gov
A hypothetical application to the synthesis of this compound, which might involve a Suzuki or similar cross-coupling reaction, would entail modeling the entire catalytic cycle. This would include the oxidative addition, transmetalation, and reductive elimination steps. By calculating the Gibbs free energies for all intermediates and transition states, one could predict the rate-determining step and understand how factors like ligand choice and solvent influence the reaction outcome. nih.gov
For example, DFT calculations could clarify why a particular palladium catalyst is effective or why certain protecting groups, like the Boc group, lead to specific regiochemical outcomes. Mechanistic studies on related pyrrole (B145914) compounds have shown that substituents can play a crucial role in stabilizing intermediates, a factor that could be quantified through computational analysis. researchgate.net
Conformational Analysis and Steric Effects
The three-dimensional structure of this compound is crucial for its reactivity and potential biological activity. Conformational analysis can predict the most stable arrangements of the molecule's constituent parts: the phenylacetic acid moiety, the pyrrole ring, and the bulky tert-butyloxycarbonyl (Boc) protecting group.
The rotational barrier between the phenyl and pyrrole rings is a key conformational feature. Steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the pyrrole ring, including the N-Boc group, will dictate the preferred dihedral angle. The large size of the Boc group is expected to exert a significant steric effect, influencing the planarity between the two aromatic rings. nih.gov Similar computational studies on other biaryl systems have shown that non-planar conformations are often energetically favored.
Furthermore, the orientation of the acetic acid side chain relative to the phenyl ring and the conformation of the Boc group itself would be determined. Potential energy surface scans, calculated using methods like B3LYP or MP2, can identify all low-energy minima and the transition states connecting them. nih.gov This analysis provides insight into the molecule's flexibility and the populations of different conformers at a given temperature.
Table 1: Hypothetical Torsional Angle Preferences in this compound
| Dihedral Angle | Predicted Stable Conformation (degrees) | Energy Barrier (kcal/mol) |
| Phenyl-Pyrrole | ± 45-60 | High (due to steric clash) |
| Phenyl-CH₂COOH | ~90 | Low |
| Pyrrole-N-Boc | Planar or slightly twisted | Moderate |
Note: This table is illustrative and based on general principles of steric effects in similar molecular fragments. Actual values would require specific quantum chemical calculations.
Prediction of Chemical Reactivity and Regioselectivity
Computational methods can predict the most likely sites for electrophilic or nucleophilic attack on this compound, thus forecasting its chemical reactivity and regioselectivity. Analysis of the molecule's electronic structure provides the necessary data.
Key indicators of reactivity can be derived from DFT calculations:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites for nucleophilic attack. For N-Boc-pyrrole derivatives, the electron-rich pyrrole ring is generally the primary site for electrophilic substitution. academicjournals.org
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red, electron-rich regions (negative potential) indicate likely sites for electrophilic attack, such as the pyrrole ring and the carboxylic acid's oxygen atoms. Blue, electron-poor regions (positive potential) are susceptible to nucleophilic attack.
Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. The atoms with the most negative charge on the pyrrole ring would be the predicted sites for reactions like halogenation or nitration.
For instance, in electrophilic aromatic substitution on the pyrrole ring, calculations could predict whether substitution is more likely to occur at the C3', C4', or C5' position, taking into account the directing effects of the N-Boc group and the phenyl substituent. The N-Boc group is an electron-withdrawing group, which deactivates the pyrrole ring but can direct incoming electrophiles to specific positions.
Molecular Dynamics Simulations for Intermediates
While molecular dynamics (MD) simulations are more commonly used for large biomolecular systems, they can be relevant for understanding the behavior of reaction intermediates in solution, especially if the synthesis involves flexible molecules or complex solvent effects. nih.gov
In the context of synthesizing this compound, MD simulations could be used to study the stability and conformational dynamics of a key intermediate, such as a boronic acid or organotin precursor in a Suzuki or Stille coupling reaction. The simulation would model the intermediate solvated in a box of explicit solvent molecules over a period of nanoseconds. nih.gov
This approach can reveal:
Solvent Shell Structure: How solvent molecules arrange around the reactive center of the intermediate and how this might influence its reactivity.
Conformational Sampling: Whether the intermediate adopts a specific conformation required for the subsequent step in the reaction mechanism.
Stability: MD can help assess the dynamic stability of a proposed intermediate, complementing the static picture provided by quantum chemical energy calculations. nih.gov
Future Research Directions and Perspectives
Exploration of Sustainable and Green Synthesis Routes
The chemical industry's increasing focus on environmental stewardship necessitates the development of sustainable and green synthetic pathways. For 4-(2'-N-Boc-pyrrole)phenylacetic acid and its derivatives, future research is anticipated to move away from traditional methods that often rely on hazardous reagents and generate significant waste.
The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of toxic solvents, will be central to these efforts. semanticscholar.orgconicet.gov.ar Research is expected to focus on the development of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps, thereby minimizing waste and energy consumption. nih.govresearchgate.net The use of greener solvents, such as water or bio-derived solvents, and the exploration of solvent-free reaction conditions will also be a key area of investigation. benthamdirect.comeurekaselect.com
Several established green synthetic methods for pyrrole (B145914) derivatives, including the Paal-Knorr, Hantzsch, and cycloaddition reactions, can be adapted and optimized for the synthesis of this compound. semanticscholar.orgnih.govresearchgate.net The use of microwave irradiation and ultrasound as alternative energy sources can also contribute to more sustainable processes by reducing reaction times and improving energy efficiency. conicet.gov.arresearchgate.net
Development of Novel Catalytic Transformations
Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic transformations for the synthesis and functionalization of this compound holds immense potential. Future research will likely focus on both homogeneous and heterogeneous catalysis, aiming for higher efficiency, selectivity, and catalyst recyclability.
The use of transition metal catalysts, such as those based on palladium, rhodium, copper, and iridium, has been instrumental in the synthesis of pyrrole and phenylacetic acid derivatives. nih.govresearchgate.netnih.gov Future work could explore the application of these catalysts in novel C-H activation and cross-coupling reactions to directly functionalize the pyrrole or phenyl rings of the target molecule. For instance, palladium-catalyzed carbonylation of benzyl (B1604629) halides is a known method for producing phenylacetic acid derivatives. researchgate.netresearchgate.net
Furthermore, the development of biocatalysts and organocatalysts offers a more sustainable alternative to traditional metal-based catalysts. eurekaselect.com Enzymes, for example, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. Research into engineered enzymes for specific transformations of this compound could lead to highly efficient and environmentally benign synthetic routes.
| Catalyst Type | Potential Application | Advantages |
| Transition Metals (Pd, Rh, Cu, Ir) | C-H activation, cross-coupling, carbonylation | High efficiency, versatility |
| Biocatalysts (Enzymes) | Selective functionalization | High selectivity, mild conditions, sustainable |
| Organocatalysts | Asymmetric synthesis | Metal-free, environmentally benign |
| Nanoparticle Catalysts | Enhanced reactivity and recyclability | High surface area, easy separation |
Application in Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and process control compared to traditional batch methods. syrris.comuc.ptsci-hub.se The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future research.
Automated synthesis platforms, which integrate robotics with flow chemistry systems, can further accelerate the discovery and optimization of new derivatives of this compound. These systems can rapidly screen a wide range of reaction conditions and starting materials, enabling the high-throughput synthesis of compound libraries for biological screening or materials science applications.
Discovery of Unprecedented Reactivity Patterns
The unique electronic properties of the N-Boc-pyrrole ring, combined with the reactivity of the phenylacetic acid group, may lead to the discovery of unprecedented reactivity patterns for this compound. The N-Boc group, while serving as a protecting group, also influences the aromaticity and nucleophilicity of the pyrrole ring, potentially enabling novel transformations. nih.govresearchgate.net
Future research could investigate the regioselectivity of electrophilic substitution reactions on the pyrrole ring, as the directing effect of the N-Boc group can be exploited to achieve specific substitution patterns. nih.gov Furthermore, the interplay between the pyrrole and phenylacetic acid moieties could lead to interesting intramolecular reactions, such as cyclizations, to form novel heterocyclic scaffolds. The reactivity of the N-Boc group itself under certain conditions, such as its participation in intramolecular reactions, is another area ripe for exploration. researchgate.net
Integration into Advanced Materials Science (as a synthetic component)
The pyrrole motif is a key building block in a variety of functional organic materials, including conducting polymers, dyes, and sensors. nih.govrsc.org The incorporation of this compound into advanced materials is a compelling avenue for future research.
The phenylacetic acid group provides a convenient handle for polymerization or for grafting the molecule onto surfaces and nanoparticles. For example, the carboxylic acid functionality can be used to form polyesters or polyamides, leading to new classes of polymers with tailored electronic and optical properties derived from the pyrrole core. The synthesis of pyrrole-containing polymers is an active area of research. tue.nl
Furthermore, the N-Boc-pyrrole unit can be deprotected to reveal the NH group, which can then participate in hydrogen bonding or be further functionalized, offering a mechanism to tune the properties of the resulting material. The potential for creating novel conductive polymers, organic semiconductors, or functional coatings by leveraging the unique properties of this compound is a significant area for future exploration in materials science. benthamdirect.comnih.gov
Q & A
Q. Basic Characterization
Q. Advanced Analysis
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns and confirms molecular ion peaks.
- 2D NMR (COSY, HSQC) : Maps coupling between pyrrole and phenylacetic acid moieties, critical for structural elucidation in complex matrices .
How do conflicting reports on reaction yields for Boc-protected intermediates inform experimental design?
Data Contradiction Analysis
Discrepancies in yields often arise from reagent purity or reaction conditions. For instance, highlights that bromomethylphenylacetic acid derivatives yield >80% phenacyl esters, whereas chloro analogs produce <50% due to lower electrophilicity. Researchers should:
- Validate reagent purity via HPLC or NMR before use.
- Replicate literature protocols with controlled humidity (Boc groups are moisture-sensitive) .
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of bromo derivative to pyrrole nucleophile) to drive reactions to completion .
What are the emerging applications of this compound in drug development?
Q. Advanced Research Applications
- Peptide Conjugates : The Boc group enables selective deprotection for site-specific coupling in peptide drugs. For example, it serves as a linker in prodrugs targeting enzyme-active sites .
- Organometallic Catalysis : The pyrrole moiety can coordinate transition metals (e.g., Pd, Ru) for asymmetric catalysis, as seen in analogous phenylacetic acid-based ligands .
What safety precautions are recommended for handling Boc-protected phenylacetic acid derivatives?
Q. Basic Safety Guidelines
Q. Advanced Risk Mitigation
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
- Stability Testing : Store derivatives at –20°C under nitrogen to prevent Boc group hydrolysis, validated in long-term stability studies .
How can researchers address low solubility of this compound in aqueous systems?
Q. Methodological Solutions
- Co-solvent Systems : Use DMSO-water or THF-water mixtures (≤20% organic phase) to enhance solubility without degrading the Boc group .
- Prodrug Derivatization : Convert the carboxylic acid to a methyl ester or amide for in vivo studies, followed by enzymatic cleavage .
What collaborative opportunities exist for advancing research on this compound?
Q. Interdisciplinary Avenues
- Bioconjugation Chemistry : Partner with peptide synthesis labs to explore novel drug delivery systems .
- Materials Science : Collaborate on designing metal-organic frameworks (MOFs) using the pyrrole-phenylacetic acid backbone for catalytic or sensing applications .
What are the unresolved challenges in scaling up synthesis of this compound?
Q. Advanced Scalability Issues
- Cost-Efficiency : Boc-protected reagents are expensive; alternative protecting groups (e.g., Fmoc) may reduce costs but require re-optimization .
- Purification : Column chromatography is labor-intensive for large batches. Switch to recrystallization or centrifugal partition chromatography (CPC) for higher throughput .
How does the Boc group's stability impact reaction design?
Stability Insights
The Boc group is stable under neutral and mildly acidic conditions but cleaves in strong acids (e.g., TFA) or prolonged basic environments. For multi-step syntheses, schedule Boc deprotection as the final step to avoid intermediate degradation .
What future research directions are prioritized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
